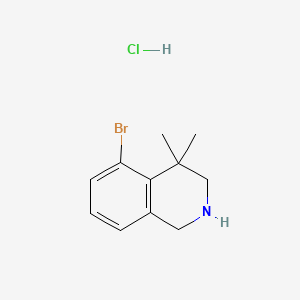

![molecular formula C9H8N2O2 B598232 Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 108128-12-7](/img/structure/B598232.png)

Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is used as a reagent in the synthesis of azetidinylpiperidine derivatives as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .

Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” can be represented by the InChI code: 1S/C9H8N2O2/c1-13-9(12)7-4-11-8-5-10-3-2-6(7)8/h2-5,11H,1H3 .Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” is a solid at room temperature . Its molecular weight is 176.17 g/mol .Scientific Research Applications

Pharmaceutical Research

“Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” is often used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs. The exact drugs it contributes to would depend on the specific reactions it’s involved in.

Biological Activity

Compounds similar to “Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” have shown efficacy in reducing blood glucose . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Chemical Synthesis

“Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” can be used in chemical synthesis as a building block due to its reactive carboxylate group . This group can react with a variety of other compounds, allowing for the synthesis of a wide range of products.

Research and Development

This compound can be used in research and development in laboratories. It can be used in experiments to understand its properties, reactions, and potential applications .

Safety and Handling

“Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” is classified under GHS07, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care in a laboratory setting.

Safety and Hazards

“Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used and dust formation, as well as breathing vapours, mist, or gas, should be avoided .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their activity and subsequent alterations in cellular processes .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, leading to downstream effects .

Result of Action

Related compounds have been found to exert various effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate . These factors can affect the compound’s interaction with its targets, its stability, and its pharmacokinetic properties.

properties

IUPAC Name |

methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-11-8-5-10-3-2-6(7)8/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVQYRDGALHYAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716727 |

Source

|

| Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

CAS RN |

108128-12-7 |

Source

|

| Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)

![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)

iodonium triflate](/img/structure/B598164.png)

![2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598167.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)